(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of the chiral center in the sulfinamide group makes it a valuable tool in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with a primary amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
R-SOCl+R’-NH2→R-S(O)-N=CHR’+HCl
In this case, R is the 2-methylpropane-2-sulfinyl group, and R’ is the cyclohexylmethylidene group.
Industrial Production Methods
Industrial production of chiral sulfinamides often involves the use of chiral auxiliaries or catalysts to ensure high enantiomeric purity. The specific methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The imine group can be reduced to an amine.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biology, chiral sulfinamides can be used as building blocks for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, chiral sulfinamides are used in the synthesis of drugs that require high enantiomeric purity. They can also be used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the industry, chiral sulfinamides are used in the production of fine chemicals and specialty chemicals. They are also used in the synthesis of materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In asymmetric synthesis, the chiral sulfinamide acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary depending on the specific reaction and the desired product.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(tert-butylmethylidene)-2-methylpropane-2-sulfinamide
- (S)-N-(phenylmethylidene)-2-methylpropane-2-sulfinamide
- (S)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the cyclohexylmethylidene group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the outcome of asymmetric synthesis reactions.
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
(S)-N-(cyclohexylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H21NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3/t14-/m0/s1 |
InChI Key |
YUDOHUFAXZEOHR-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1CCCCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCCC1 |
Origin of Product |
United States |
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